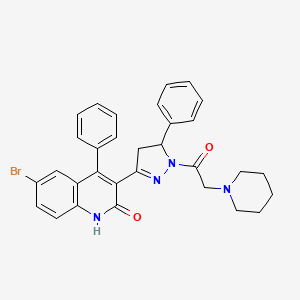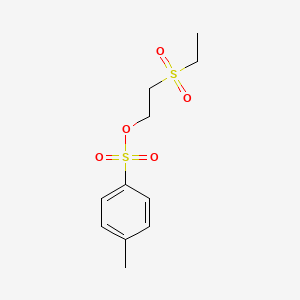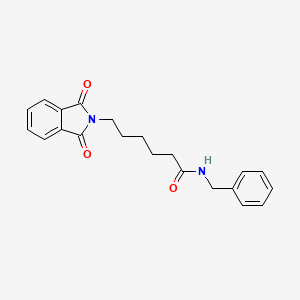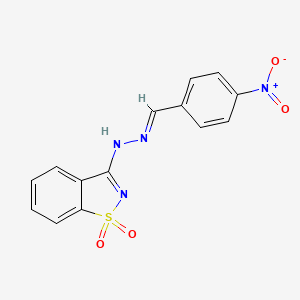![molecular formula C19H22N2 B11707162 N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11707162.png)
N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1Z)-3,3,6,7-四甲基-3,4-二氢异喹啉-1(2H)-亚基]苯胺是一种复杂的有机化合物,属于异喹啉衍生物类。该化合物以其独特的结构为特征,其中包含一个被苯胺基取代的二氢异喹啉环系。由于其潜在的生物学和化学特性,它在科学研究的各个领域都引起了关注。
准备方法
合成路线和反应条件
N-[(1Z)-3,3,6,7-四甲基-3,4-二氢异喹啉-1(2H)-亚基]苯胺的合成通常涉及以下步骤:
异喹啉环的形成: 第一步涉及构建异喹啉环系。这可以通过Pictet-Spengler反应实现,其中醛或酮在酸催化剂的存在下与胺反应。
用苯胺取代: 下一步涉及引入苯胺基。这可以通过亲核取代反应来实现,其中异喹啉衍生物在碱性条件下与苯胺反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高最终产品的收率和纯度。催化剂和溶剂的选择要谨慎,以确保生产效率和成本效益。
化学反应分析
反应类型
N-[(1Z)-3,3,6,7-四甲基-3,4-二氢异喹啉-1(2H)-亚基]苯胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉衍生物。
还原: 还原反应会导致四氢异喹啉衍生物的形成。
取代: 该化合物可以参与亲电和亲核取代反应,导致各种取代衍生物的形成。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 卤素、烷基卤化物和酰氯等试剂通常用于取代反应。
主要产物
从这些反应中形成的主要产物包括各种取代的异喹啉和苯胺衍生物,它们可能具有不同的化学和生物学性质。
科学研究应用
N-[(1Z)-3,3,6,7-四甲基-3,4-二氢异喹啉-1(2H)-亚基]苯胺在科学研究中有多种应用:
化学: 它用作合成更复杂有机分子的合成砌块。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为治疗各种疾病的治疗剂的潜力。
工业: 它用于开发新材料,以及作为染料和颜料合成中的前体。
作用机制
N-[(1Z)-3,3,6,7-四甲基-3,4-二氢异喹啉-1(2H)-亚基]苯胺的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可以与酶和受体结合,调节它们的活性并导致各种生物学效应。确切的分子靶点和途径取决于特定应用以及化合物使用时的背景。
相似化合物的比较
类似化合物
- N-[(1Z)-3,3,6,7-四甲基-3,4-二氢异喹啉-1(2H)-亚基]苄胺
- N-[(1Z)-3,3,6,7-四甲基-3,4-二氢异喹啉-1(2H)-亚基]甲苯胺
独特性
N-[(1Z)-3,3,6,7-四甲基-3,4-二氢异喹啉-1(2H)-亚基]苯胺由于其特定的取代模式以及异喹啉和苯胺部分的存在而具有独特性。这种独特的结构赋予了独特的化学和生物学特性,使其成为各种研究应用中宝贵的化合物。
属性
分子式 |
C19H22N2 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC 名称 |
3,3,6,7-tetramethyl-N-phenyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C19H22N2/c1-13-10-15-12-19(3,4)21-18(17(15)11-14(13)2)20-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3,(H,20,21) |
InChI 键 |
ODZSDNLJEAVVOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11707082.png)
![Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate](/img/structure/B11707084.png)


![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B11707115.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)
![4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11707131.png)
![(2E)-3-(3-Fluorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11707139.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11707141.png)
![3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)



